OSTα-OSTβ Transporter Kinetics: [3H]DHEAS Exhibits 4.6-Fold Higher Affinity Than [3H]Pregnenolone Sulfate
In a direct head-to-head comparison within the same Xenopus oocyte expression system, [3H]DHEAS demonstrated a high-affinity transport component (Km = 1.5 ± 0.4 µM) with approximately 4.6-fold greater affinity than [3H]pregnenolone sulfate ([3H]PREGS; Km = 6.9 ± 2.1 µM) for human OSTα-OSTβ [1]. Conversely, the unsulfated [3H]DHEA showed negligible OSTα-OSTβ-mediated uptake compared to [3H]DHEAS at equimolar (1 µM) concentrations, confirming that the sulfate group is essential for transporter recognition [1].
| Evidence Dimension | Transporter affinity (Km) at the high-affinity component of human OSTα-OSTβ |
|---|---|
| Target Compound Data | Km = 1.5 ± 0.4 µM; Vmax = 0.8 ± 0.2 fmol/oocyte·5min; Vmax/Km = 0.6 ± 0.2 nL/oocyte·5min |
| Comparator Or Baseline | [3H]PREGS: Km = 6.9 ± 2.1 µM; Vmax = 9.4 ± 1.5 fmol/oocyte·5min; Vmax/Km = 1.5 ± 0.2 nL/oocyte·5min. [3H]DHEA: no significant transport above background. |
| Quantified Difference | 4.6-fold higher affinity for DHEAS vs PREGS (high-affinity component); DHEAS is transported while unsulfated DHEA is not |
| Conditions | Xenopus laevis oocytes expressing human OSTα-OSTβ; uptake measured at 1 µM substrate for 5 min at 25°C; kinetic parameters derived from 0.1–800 µM concentration range; n = 4 experiments in triplicate |
Why This Matters
This quantifies that [3H]DHEAS is the preferred radioligand for studying OSTα-OSTβ-mediated neurosteroid transport, with 4.6-fold higher affinity than the closest alternative sulfated steroid tracer.
- [1] Fang F, Christian WV, Gorman SG, Cui M, Huang J, Tieu K, Ballatori N. Neurosteroid transport by the organic solute transporter OSTα-OSTβ. J Neurochem. 2010;115(1):220-233. doi:10.1111/j.1471-4159.2010.06920.x View Source
